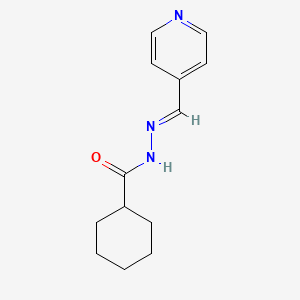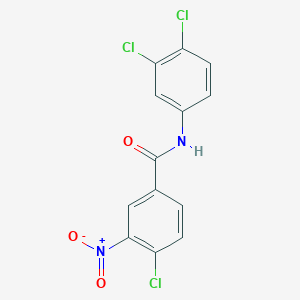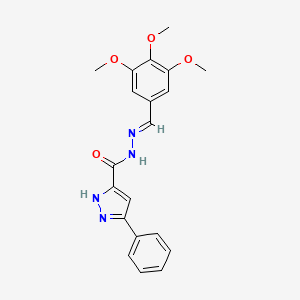
4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This section details the significance and general background of 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone. While specific studies directly addressing this exact compound are limited, similar compounds, particularly those in the piperazine family, are often explored for their chemical and biological properties. They are known for their roles in various chemical syntheses and potential therapeutic applications.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone, involves cyclocondensation reactions, as seen with related compounds. For example, derivatives like 1,4-di(2-methoxyphenyl)-2,5-piperazinedione have been synthesized through cyclocondensation reactions of specific chloroacetamides (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using techniques such as IR, NMR, and X-ray diffraction. For instance, the molecular structure of similar piperazine derivatives revealed a non-planar configuration with distinct dihedral angles between the piperazinedione and aromatic rings, indicating complex geometric arrangements (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, contributing to their diverse chemical properties. While specific reactions for 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone are not documented, analogous compounds demonstrate a range of reactivities, such as in the synthesis of antimicrobial agents (Bektaş et al., 2010).
Physical Properties Analysis
Physical properties such as crystal system, space group, unit cell dimensions, and density are significant for understanding the compound's characteristics in solid form. These properties are determined through structural analysis as demonstrated for related compounds (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperazine derivatives like 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone, can be inferred from studies on similar compounds. For example, the electronic and structural characteristics influence their binding affinity and reactivity in biological systems, as shown in studies related to dopamine transporter affinity (Hsin et al., 2003).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Researchers have synthesized novel derivatives of 1,2,4-triazole and triazolo[3,4-b][1,3]benzoxazole, which included compounds related to 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone. These compounds exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone, which are related to the chemical structure of interest, have been synthesized. These compounds were evaluated for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Building Blocks for Pharmaceutical Synthesis
- The compound has been used as a building block in the synthesis of various pharmaceuticals. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, was utilized in the preparation of trifluoromethyl-substituted heteroarenes, demonstrating its versatility in drug synthesis (Sommer et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
- Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, a compound similar to the one , have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, showing significant potential in HIV treatment (Romero et al., 1994).
Serotonin Receptor Ligands
- Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazines, structurally related to the compound, have been studied for their binding affinity to serotonin receptors, offering insights into the development of new psychiatric medications (Zhuang et al., 1994).
Propriétés
IUPAC Name |
4-(2-ethoxyacetyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-11-15(19)16-8-9-17(14(18)10-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUFNDPFPTHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)
![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)
![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)